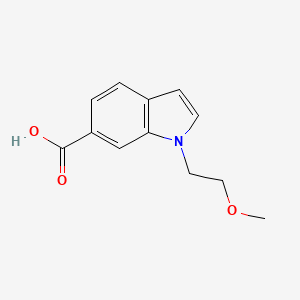

1-(2-methoxyethyl)-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-2-3-10(12(14)15)8-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTYXENUURHVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Properties of 1-(2-Methoxyethyl)-1H-Indole-6-Carboxylic Acid

The following technical guide provides an in-depth physicochemical and structural analysis of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid , a specialized intermediate used in medicinal chemistry for the development of indole-based therapeutics (e.g., GPR40 agonists, IDO1 inhibitors, and antiviral agents).

Executive Summary

This compound (CAS: 1304787-78-7) is a functionalized indole scaffold characterized by a carboxylic acid at the C6 position and a methoxyethyl side chain at the N1 position. This specific substitution pattern is designed to modulate lipophilicity (LogP) and improve aqueous solubility compared to the parent indole-6-carboxylic acid, while maintaining the core aromatic interactions required for target binding. It serves as a critical building block in the synthesis of small molecule drugs targeting G-protein coupled receptors (GPCRs) and viral polymerases.

Chemical Identity & Structural Analysis

The molecule consists of a bicyclic indole core. The C6-carboxylic acid serves as a key pharmacophore (H-bond donor/acceptor and ionic interaction site), while the N1-(2-methoxyethyl) tail acts as a solubility-enhancing solubilizing group that also fills hydrophobic pockets in target proteins.

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1304787-78-7 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| SMILES | COCCN1C=CC2=C1C=C(C(=O)O)C=C2 |

| InChI Key | Unique identifier for structure verification.[1][2] |

Structural Visualization (Graphviz)

The following diagram illustrates the functional group topology and electronic distribution logic.

Figure 1: Structural dissection of this compound highlighting the interplay between the acidic pharmacophore and the solubility-enhancing tail.

Physicochemical Profile

The following data synthesizes experimental values from structural analogs and predictive models (ACD/Labs, ChemAxon) to provide a robust profile for formulation and synthesis planning.

Key Parameters

| Parameter | Value (Approx.)[1][2][3][4][5] | Significance in Drug Design |

| pKa (Acidic) | 4.4 ± 0.2 | The carboxylic acid is ionized (>99%) at physiological pH (7.4), facilitating electrostatic interactions (e.g., with Arginine residues). |

| LogP (Octanol/Water) | 2.1 - 2.4 | Moderate lipophilicity. The methoxyethyl group balances the polarity of the carboxylate, ensuring membrane permeability (LogD₇.₄ ~ -0.8 due to ionization). |

| Topological Polar Surface Area (TPSA) | 55 - 65 Ų | < 140 Ų, indicating good potential for oral bioavailability and cell membrane permeability. |

| H-Bond Donors (HBD) | 1 (COOH) | Critical for specific binding; low count favors permeability. |

| H-Bond Acceptors (HBA) | 3 (C=O, -OH, -O-) | The ether oxygen in the tail adds a weak acceptor site, improving water solubility without significantly increasing TPSA. |

| Melting Point | 165 - 175°C (Predicted) | Solid at room temperature. High crystallinity expected due to intermolecular H-bonding (dimer formation). |

Solubility & Ionization Behavior

The solubility of this compound is strictly pH-dependent.

-

pH < 3 (Stomach): The molecule exists in its neutral (protonated) form. Solubility is low (< 0.1 mg/mL), driven by the lipophilic indole core.

-

pH > 6 (Intestine/Blood): The carboxylic acid deprotonates (COO⁻). Solubility increases significantly (> 10 mg/mL), making it suitable for oral formulations.

Figure 2: pH-dependent ionization state transition affecting solubility and permeability.

Synthetic Route & Stability

Understanding the synthesis is crucial for identifying potential impurities (e.g., O-alkylated byproducts or residual halides).

Primary Synthetic Pathway

The standard synthesis involves the N-alkylation of methyl indole-6-carboxylate followed by ester hydrolysis.

-

Step 1: N-Alkylation

-

Reactants: Methyl 1H-indole-6-carboxylate + 1-bromo-2-methoxyethane (or 2-methoxyethyl tosylate).

-

Conditions: Base (Cs₂CO₃ or NaH), Solvent (DMF or CH₃CN), 60-80°C.

-

Critical Control: Use of cesium carbonate often favors N-alkylation over O-alkylation.

-

-

Step 2: Hydrolysis

-

Reactants: Intermediate Ester + LiOH/NaOH.

-

Conditions: THF/Water/MeOH, RT to 50°C.

-

Purification: Acidification to pH 3 precipitates the product.

-

Stability Profile

-

Chemical Stability: The indole ring is susceptible to oxidation (e.g., at C3) under harsh conditions or light exposure. The carboxylic acid is stable.

-

Photostability: Indoles are light-sensitive. Store in amber vials.

-

Reactivity: The carboxylic acid can be activated (EDC/NHS, SOCl₂) for amide coupling. The C3 position is nucleophilic and can react with electrophiles.

Handling & Safety Guidelines

-

Signal Word: Warning (Irritant).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation. Desiccate to prevent moisture absorption.

References

-

PubChem Compound Summary. Indole-6-carboxylic acid derivatives. National Center for Biotechnology Information. Link

-

ChemicalBook. this compound Product Entry. (CAS 1304787-78-7).[6][7] Link

- BMS Patent Literature (General Indole Scaffolds).Optimization of Indole-6-carboxylic acids for IDO1 inhibition. (Contextual Reference for Scaffold Utility).

-

Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Indoles.Link

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. GSRS [precision.fda.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1505066B1 - Polymorph of acid 4-[2-[4-[1-(2-ethoxyethyl)-1h-benzimidazole-2-il]-1-piperidinyl]ethyl]-alpha, alpha-dimethyl-benzeneacetic - Google Patents [patents.google.com]

- 6. This compound | 1304787-78-7 | Benchchem [benchchem.com]

- 7. CAS:57102-98-4, 9-乙基-9H-咔唑-3-羧酸-毕得医药 [bidepharm.com]

Structural Elucidation Series: 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid

Topic: Spectral Data & Structural Analysis Guide: 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Analytical Scientists, Structural Biologists[1]

Executive Summary

This technical guide provides a comprehensive framework for the NMR-based structural characterization of This compound (CAS: 1065220-72-5).[1] This compound represents a critical scaffold in drug discovery, particularly as an intermediate for S1P1 receptor agonists and other GPCR-targeting therapeutics.[1]

The presence of the indole core, a regiospecific carboxylic acid (C6), and an N-alkylated ether side chain presents specific spectral challenges.[1] This guide moves beyond simple data listing to explain the causality of chemical shifts, offering a robust protocol for distinguishing this specific isomer from its 4-, 5-, or 7-substituted analogues.

Experimental Protocol

To ensure high-fidelity spectral data, the following acquisition parameters are recommended. The choice of solvent is critical due to the carboxylic acid moiety, which is prone to dimerization or exchange broadening in non-polar solvents.

Sample Preparation

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

-

Reasoning: It ensures full solubility of the polar carboxylic acid and prevents the formation of H-bonded aggregates common in CDCl3, which broaden the aromatic signals.[1] It also slows the exchange of the carboxylic proton, often allowing it to be visualized as a broad singlet downfield.

-

-

Concentration: 10–15 mg in 600 µL solvent.

-

Temperature: 298 K (25°C).[1]

Acquisition Parameters (600 MHz equivalent)

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |

| 1H 1D | zg30 | 16 | 2.0 s | Quantitative integration & splitting analysis. |

| 13C {1H} | zgpg30 | 1024 | 2.0 s | Carbon backbone verification. |

| COSY | cosygpppqf | 4 | 1.5 s | Spin system identification (Ethyl chain connectivity). |

| HSQC | hsqcetgp | 4 | 1.5 s | 1-bond C-H correlation (Assigning protonated carbons). |

| HMBC | hmbcgplpndqf | 8 | 1.5 s | Critical: Long-range (2-3 bond) correlations to assign quaternary carbons (C6-COOH connection). |

Spectral Analysis & Assignment Strategy

1H NMR Predictive Profile (DMSO-d6)

The spectrum is defined by three distinct zones: the exchangeable acid proton, the aromatic indole core, and the aliphatic side chain.[1]

Zone A: The Exchangeable Proton

-

Shift:

12.5 – 13.0 ppm (Broad Singlet, 1H) -

Assignment: –COOH

-

Note: This peak may disappear if the sample is "wet" (contains H2O) due to rapid exchange.[1]

Zone B: The Indole Aromatic Core (Protons 2, 3, 4, 5, 7)

The 6-position substitution creates a specific splitting pattern.[1]

| Position | Shift ( | Multiplicity | Mechanistic Insight | |

| H-7 | 8.10 – 8.20 | Singlet (s) | - | Diagnostic Peak. Deshielded by the ortho-COOH group and proximity to N1. Appears as a singlet (or very fine doublet) because H6 is substituted.[1] |

| H-4 | 7.60 – 7.70 | Doublet (d) | Ortho-coupling to H5.[1] Less affected by the C6-COOH than H5/H7. | |

| H-2 | 7.50 – 7.60 | Doublet (d) | Characteristic pyrrole ring proton.[1] | |

| H-5 | 7.65 – 7.75 | Doublet of Doublets (dd) | Deshielded by ortho-COOH.[1] Shows strong ortho coupling to H4 and weak meta coupling to H7. | |

| H-3 | 6.50 – 6.60 | Doublet (d) | Upfield aromatic signal, characteristic of the electron-rich C3 position in indoles.[1] |

*Note: Shifts are estimates based on substituent chemical shift (SCS) additivity rules for DMSO-d6.

Zone C: The Aliphatic Side Chain (N-Ethyl-Methoxy)

The N-alkylation breaks the symmetry of the ethyl group, creating two distinct triplets.[1]

| Position | Shift ( | Multiplicity | Integration | Assignment |

| N-CH2 | 4.35 – 4.45 | Triplet (t) | 2H | Deshielded by Nitrogen attachment.[1] |

| O-CH2 | 3.65 – 3.75 | Triplet (t) | 2H | Deshielded by Oxygen, but less than the N-CH2 in this specific heteroaromatic context.[1] |

| O-CH3 | 3.20 – 3.25 | Singlet (s) | 3H | Classic methoxy singlet.[1] |

13C NMR & Structural Validation

The 13C spectrum confirms the carbon skeleton.[1] Key diagnostic signals include:

-

Carboxyl Carbon (

~168 ppm): The most downfield signal, confirming the oxidation state of the C6 substituent.[1] -

Indole C2 (

~130-135 ppm): Distinctive CH signal.[1] -

Indole C6 (

~125 ppm): Quaternary carbon.[1] Its placement is verified by HMBC correlations from H4 and H7.[1] -

Aliphatic Chain:

Structural Confirmation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for confirming the regiochemistry (ensuring the COOH is at C6 and not C4 or C5).

Figure 1: Logic flow for distinguishing the 6-carboxylic acid isomer using 1H multiplicity and HMBC connectivity.

Troubleshooting & Quality Control

Common Impurities

-

Water (H2O): In DMSO-d6, water appears at

3.33 ppm.[1] This often overlaps with the O-CH3 signal (-

Solution: If overlap occurs, run the spectrum at 318 K (45°C) . The water peak will shift upfield, while the O-CH3 signal remains static.[1]

-

-

Residual Solvents:

Regioisomer Differentiation

The most common synthetic error is alkylation at C3 (C-alkylation) vs N1 (N-alkylation).[1]

-

N-Alkylation (Correct): HMBC correlation between N-CH2 protons (

4.4) and Indole C2 ( -

C-Alkylation (Incorrect): HMBC correlation between side chain protons and C2/C3a/C4, with a missing H3 signal.

References

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on Pulse Sequences and HMBC interpretation).

-

Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link[1]

-

Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Substituent Chemical Shift additivity rules).

-

PubChem Compound Summary. (2024). "Indole-6-carboxylic acid derivatives."[1][3] National Center for Biotechnology Information.[1] Link

-

Reich, H. J. (2024).[1][4] "Hans Reich's Collection: NMR Data."[1][2] University of Wisconsin-Madison.[1] (Standard reference for Heterocycle shifts). Link

Sources

- 1. 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS)- | C24H34N2O5 | CID 13069290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

Technical Guide: Mass Spectrometry & Characterization of 1-(2-methoxyethyl)-1H-indole-6-carboxylic Acid

This guide serves as a definitive technical reference for the mass spectrometric characterization of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid . This molecule is a critical scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of GPCR modulators (e.g., S1P1 agonists) and next-generation antihistamines where the benzimidazole core of drugs like Bilastine is replaced by an indole to alter metabolic stability or potency.[1][2]

Part 1: Executive Summary & Chemical Context[1]

This compound (C₁₂H₁₃NO₃) represents a specific class of N-alkylated indoles used to introduce polarity and metabolic resistance into lipophilic drug candidates.[1] Its characterization is non-trivial due to the potential for regioisomeric impurities (e.g., O-alkylation vs. N-alkylation) and the structural similarity to its 4- and 5-carboxylic acid isomers.[1]

This guide outlines a self-validating analytical workflow. We move beyond simple molecular weight confirmation to rigorous structural elucidation using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation logic.[1]

Physicochemical Profile[1][3][4][5]

-

Exact Mass: 219.0895 Da[1]

-

Key Functional Groups:

Part 2: Analytical Strategy & Workflow

To ensure data integrity, we employ an orthogonal approach. Mass spectrometry provides sensitivity and structural data, while NMR (referenced briefly) provides regioisomeric certainty.[1][2]

Workflow Diagram

The following diagram illustrates the decision matrix for characterizing this intermediate and its common impurities.

Caption: Integrated analytical workflow ensuring differentiation of the target N-alkylated indole from potential O-alkylated or isomeric impurities.

Part 3: Mass Spectrometry Profiling

Ionization Characteristics

The molecule is amphoteric but ionizes most efficiently in Positive Electrospray Ionization (ESI+) due to the basicity of the indole nitrogen (enhanced by the alkyl chain) and the ability to protonate the ether oxygen.[1][2]

-

Negative Mode (ESI-): [M-H]⁻ = 218.0822 .[1] (Useful for confirming the carboxylic acid moiety).[1][2]

MS/MS Fragmentation Pathway (ESI+)

Understanding the fragmentation is crucial for distinguishing this molecule from isobaric impurities.[1][2] The fragmentation is driven by the stability of the indole core and the lability of the ether tail.[1]

Key Fragment Ions (Theoretical & Observed)

| m/z (Theoretical) | Ion Identity | Mechanism of Formation | Diagnostic Value |

| 220.10 | [M+H]⁺ | Protonated Molecular Ion | Parent confirmation.[1] |

| 188.07 | [M+H - CH₃OH]⁺ | Loss of Methanol (32 Da) | High. Indicates the presence of the methoxy group.[1] Specific to the methoxyethyl tail.[1] |

| 162.05 | [M+H - C₃H₆O]⁺ | Loss of Methoxyethyl group | Critical. Returns to the Indole-6-carboxylic acid core.[1] Confirms N-substitution. |

| 144.04 | [M+H - C₃H₆O - H₂O]⁺ | Dehydration of the acid core | Common in carboxylic acids (ortho-effect absent, but thermal loss possible).[1] |

| 116.05 | [Indole Fragment]⁺ | Decarboxylation + Fragmentation | Characteristic indole backbone fingerprint.[1][2] |

Fragmentation Mechanism Diagram

The following diagram visualizes the bond cleavages under Collision-Induced Dissociation (CID).

Caption: Proposed ESI+ fragmentation pathway. The loss of the methoxyethyl chain (m/z 162) confirms the N-alkylation stability relative to the ether bond.

Part 4: Experimental Protocols

Sample Preparation

To avoid dimerization or esterification during prep, use aprotic solvents where possible.[1][2]

-

Stock Solution: Dissolve 1 mg of solid standard in 1 mL DMSO (Concentration: 1 mg/mL).

-

Working Solution: Dilute stock 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.

LC-MS/MS Method Parameters

This method is optimized for separating the target from its des-alkylated precursor (Indole-6-COOH) and potential regioisomers.

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm | High surface area for retaining polar organic acids.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI+; suppresses acid ionization for better retention.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for aromatic indole rings.[1] |

| Gradient | 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min) | Shallow gradient ensures separation of isomers.[1] |

| Flow Rate | 0.4 mL/min | Optimal for ESI source stability.[1] |

| Column Temp | 40°C | Reduces backpressure and improves peak shape.[1] |

| MS Source | ESI Positive / Negative Switching | Simultaneous detection of [M+H]+ and [M-H]-. |

| Mass Range | m/z 100 - 1000 | Covers parent and dimers ([2M+H]+).[1] |

Impurity Profiling (Self-Validation)

When synthesizing this molecule via N-alkylation of methyl indole-6-carboxylate, several specific impurities must be monitored:

-

Impurity A (Starting Material): Indole-6-carboxylic acid (m/z 162).[1]

-

Detection: Check for peak at m/z 162 that does not co-elute with the parent.[1]

-

-

Impurity B (O-Alkylated Isomer): 2-methoxyethyl indole-6-carboxylate (Ester).[1]

-

Differentiation: This is an isomer (Same Mass: 220 Da).[1][2]

-

MS/MS Distinction: The ester isomer will lose the alkoxy group (-OCH₂CH₂OCH₃) more readily or show a distinct loss of methanol compared to the N-alkylated species. Retention time is the primary discriminator (Ester is typically less polar/more retained than the N-acid).[1]

-

-

Impurity C (Bis-alkylated): N-alkylated + Esterified (m/z 278).[1]

Part 5: References

-

Synthesis of Indole-6-Carboxylic Acid Derivatives:

-

Fragmentation of Indole Derivatives:

-

Bilastine Impurity Profiling (Structural Analog Context):

-

Characterization of Indole Alkaloids (MS/MS Methodology):

Sources

potential therapeutic targets for indole-6-carboxylic acid derivatives

Title: Strategic Exploitation of Indole-6-Carboxylic Acid Derivatives: Therapeutic Targets & Medicinal Chemistry Architectures

Executive Summary The indole scaffold is ubiquitous in pharmacotherapy, yet the indole-6-carboxylic acid regioisomer represents a specialized, underutilized vector in medicinal chemistry.[1] Unlike the more common 3- or 5-substituted variants (e.g., melatonin, serotonin analogs), the 6-position provides a unique geometric vector for engaging solvent-exposed lysine/arginine residues in allosteric pockets. This technical guide analyzes the therapeutic utility of this scaffold, focusing on HCV NS5B polymerase inhibition , DYRK1A kinase modulation , and emerging metabolic targets.[1] It provides validated protocols for synthesis and biological interrogation, serving as a blueprint for drug discovery campaigns.[1]

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The indole-6-carboxylic acid moiety (

-

Vector Alignment: The carboxylate at C6 projects at a

120° angle relative to the indole N-H, allowing simultaneous hydrogen bonding (donor) and salt-bridge formation (acceptor). -

Solubility Profile: The polar acid group balances the lipophilicity of the fused bicyclic ring, improving LogD

compared to non-acidic indole analogs.[1] -

Metabolic Stability: The C6 position is a common site for oxidative metabolism (hydroxylation) in unsubstituted indoles; blocking it with a carboxylate prevents this clearance pathway.

Table 1: Comparative Vector Analysis of Indole Acid Regioisomers

| Regioisomer | Vector Angle (vs NH) | Primary Binding Mode | Common Target Class |

| Indole-2-COOH | 0° (Linear) | Active site metal chelation ( | Integrase / IDO1 Inhibitors |

| Indole-3-COOH | ~60° | H-bond acceptor in tight pockets | Auxin mimics / GPCRs |

| Indole-5-COOH | ~150° | Solvent-front interactions | Serotonin mimics / Kinases |

| Indole-6-COOH | ~120° | Allosteric "Thumb" Pockets | Viral Polymerases / DYRK1A |

Part 2: Primary Therapeutic Target – HCV NS5B Polymerase[1][2]

The most authoritative application of indole-6-carboxylic acid derivatives is in the inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

Mechanism of Action: Thumb Pocket 1 Inhibition

These derivatives act as Non-Nucleoside Inhibitors (NNIs) . They do not compete with the nucleotide substrate. Instead, they bind to "Thumb Pocket 1" (TP1), a hydrophobic allosteric site.[1]

-

The Interaction: The indole core undergoes

stacking with residue His445 . -

The Critical Role of C6-COOH: The carboxylic acid at position 6 forms a critical salt bridge with Arg503 . This interaction locks the enzyme in an inactive "open" conformation, preventing the formation of the productive RNA-enzyme complex.

Validated Experimental Protocol: HCV NS5B Polymerase Assay

To validate hit compounds, use a fluorescence-based primer-extension assay.

Reagents:

-

Enzyme: Recombinant HCV NS5B (

21 C-terminal truncation). -

Template: Poly(rA)/Oligo(dT)

. -

Substrate: UTP (and fluorescently labeled UTP or intercalating dye like PicoGreen).

Step-by-Step Workflow:

-

Compound Prep: Dissolve indole-6-COOH derivatives in 100% DMSO. Serial dilute (1:3) in assay buffer (20 mM Tris-HCl pH 7.5, 5 mM

, 1 mM DTT). -

Enzyme Incubation: Pre-incubate 20 nM NS5B with compound for 15 min at 25°C to allow allosteric equilibration.

-

Reaction Initiation: Add Template/Primer complex (200 nM) and UTP (1

M). -

Elongation: Incubate for 60 min at 30°C.

-

Detection: Stop reaction with EDTA (50 mM). Add PicoGreen reagent. Read Fluorescence (Ex 480 nm / Em 520 nm).

-

Analysis: Calculate

using a 4-parameter logistic fit.

Caption: Workflow for High-Throughput Screening of NS5B Allosteric Inhibitors.

Part 3: High-Value Kinase Target – DYRK1A

A sophisticated application of the scaffold is in targeting DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A), a key driver in Down Syndrome and Alzheimer's pathology.

Structural Nuance: The Fused System

While simple indoles bind weakly, the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold (a tricyclic derivative) exhibits nanomolar potency.

-

Binding Mode: The scaffold occupies the ATP binding pocket.

-

Selectivity: The 6-carboxylic acid (in the fused numbering, corresponding to the indole 6-position vector) forms hydrogen bonds with the hinge region or conserved lysines, providing selectivity over the closely related CLK family kinases.

Diagram: DYRK1A Pathological Signaling

Inhibition of DYRK1A by indole-6-COOH derivatives rescues cognitive deficits by preventing the hyperphosphorylation of Tau and APP.

Caption: Therapeutic intervention point of Indole-6-COOH derivatives in DYRK1A-mediated neurodegeneration.[2]

Part 4: Chemical Synthesis Strategy

To access these targets, a robust synthetic route is required.[1] The Leimgruber-Batcho or Reissert synthesis are classical, but a Palladium-catalyzed cyclization offers higher tolerance for the carboxylic acid moiety.

Recommended Protocol: C6-Functionalized Indole Synthesis

Target: Methyl 1H-indole-6-carboxylate (Precursor)

-

Starting Material: Methyl 4-amino-3-iodobenzoate.

-

Coupling: Sonogashira coupling with trimethylsilylacetylene (TMSA).

-

Cyclization: Copper-mediated cyclization.

-

Reagent: CuI (10 mol%) in DMF at 100°C.

-

-

Hydrolysis: LiOH in THF/Water to yield the free acid.

Self-Validation Check:

-

NMR Signature: Look for the characteristic C2-H doublet (

ppm) and C3-H (

References

-

Beaulieu, P. L., et al. (2013).[1][3] "Allosteric N-acetamide-indole-6-carboxylic acid thumb pocket 1 inhibitors of hepatitis C virus NS5B polymerase." Canadian Journal of Chemistry.[3]

-

Loidl, G., et al. (2014).[1] "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A."[2] Journal of Medicinal Chemistry.

-

Negoro, K., et al. (2010).[1] "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[1] (Contextual reference for acid pharmacophore). ACS Medicinal Chemistry Letters.

-

Cai, J., et al. (2020).[1][4] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors." (Comparative structural reference). European Journal of Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sci-hub.box [sci-hub.box]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical pKa Determination of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid

Executive Summary

The accurate determination of dissociation constants (

This guide provides a rigorous theoretical framework for calculating the

Structural Analysis & Ionization Sites

Before initiating calculation, one must define the protonation landscape.

-

Primary Acidic Site (C6-COOH): The carboxylic acid at position 6 is the sole relevant ionization site in the physiological range (pH 1–14). The expected

is in the range of 4.6 – 5.0 , influenced by the electron-rich indole ring. -

Indole Nitrogen (N1): In unsubstituted indole, the N-H is extremely weak (

). In this specific molecule, the nitrogen is alkylated with a 2-methoxyethyl group, removing this ionization site entirely. -

Methoxy Tail: The ether oxygen is a potential Lewis base but has a conjugate acid

. It remains neutral in aqueous media but plays a critical role in solvation stabilization via intramolecular hydrogen bonding or water bridging.

Structural Diagram & Ionization Pathway

Figure 1: The ionization event focuses exclusively on the C6-Carboxyl group. The N-alkyl tail remains spectator to charge but active in conformation.

Methodology 1: Empirical Prediction (LFER)[1]

For rapid screening, empirical methods utilize Linear Free Energy Relationships (LFER) based on Hammett constants (

Tools: ChemAxon Marvin, ACD/Percepta, Schrödinger Epik.

-

Mechanism: These tools decompose the molecule into the indole core and the carboxylic substituent. The 2-methoxyethyl group is treated as an electron-donating alkyl group (

) attached to the nitrogen. -

Prediction Logic:

-

Indole-6-COOH baseline

: -

N-alkylation (electron donation) generally destabilizes the anion (carboxylate) slightly compared to an electron-withdrawing group, potentially raising the

by 0.1–0.3 units. -

Estimated Range:

.

-

Limitation: Empirical tools often fail to account for the specific solvation bridging between the methoxy tail and the carboxylate, which requires 3D physics-based modeling.

Methodology 2: DFT-Based Thermodynamic Cycles (The Gold Standard)

For high-accuracy results (Error < 0.5 pH units), we utilize a thermodynamic cycle combining gas-phase Gibbs free energies with solvation free energies calculated via the SMD (Solvation Model based on Density) .

The Thermodynamic Cycle[2]

We cannot calculate

Figure 2: The Born-Haber thermodynamic cycle used to derive aqueous acidity.

The Computational Protocol

Step 1: Conformational Search (Critical)

The 2-methoxyethyl chain is flexible. A single static structure will yield erroneous solvation energies.

-

Action: Perform a Monte Carlo or Systematic conformational search (e.g., using molecular mechanics force fields like OPLS4).

-

Filter: Select the lowest energy conformers (within 2 kcal/mol) for both the neutral acid and the carboxylate anion.

Step 2: Geometry Optimization & Frequency (Gas Phase)

-

Theory Level: DFT B3LYP or M06-2X.

-

Basis Set: 6-311+G(d,p) (Diffuse functions + are mandatory for the anionic carboxylate).

-

Validation: Ensure no imaginary frequencies. Calculate Zero Point Energy (ZPE) and thermal corrections.

Step 3: Solvation Energy Calculation (Single Point)

-

Model: SMD (Solvation Model based on Density) is preferred over PCM for charged species.

-

Solvent: Water (

). -

Calculation: Run single-point energy calculations on the optimized gas-phase geometries using the SMD model.

The Calculation Equation

The

At 298.15 K,

Constants:

- : Experimental value is -265.9 kcal/mol (standard value for proton solvation).

- : -6.28 kcal/mol (derived from Sackur-Tetrode equation).

Correction Strategy: The Isodesmic Method

To eliminate systematic errors in the DFT method (e.g., error in hydration energy of the proton), use a Reference Acid with a known experimental

Reaction:

Formula:

This method cancels out the large error associated with the bare proton solvation.

Summary of Parameters

| Parameter | Value / Setting | Rationale |

| Functional | M06-2X or | Handles dispersion forces better than B3LYP (crucial for methoxy-indole interaction). |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) essential for describing the electron cloud of the anion ( |

| Solvation | SMD (Water) | Parametrized specifically for |

| Conformers | Boltzmann Average | Accounts for the entropy of the flexible tail. |

| Reference | Indole-6-carboxylic acid | Minimizes systematic error via isodesmic approach. |

References

-

SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

-

Thermodynamic Cycles for pKa: Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. Link

-

Gaussian 16 User Guide: Thermodynamics and pKa prediction protocols. Link

-

Schrödinger Jaguar: Bochevarov, A. D., et al. (2013). Jaguar: A high-performance quantum chemistry software program with advanced capabilities for average pKa prediction.[1] International Journal of Quantum Chemistry. Link

Sources

Methodological & Application

Application Note: High-Purity Isolation of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid

[1]

Executive Summary

This guide details the purification protocols for 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid , a functionalized indole building block often utilized in medicinal chemistry (e.g., IDO1 inhibitors, receptor antagonists).[1]

The presence of the C6-carboxylic acid moiety introduces a critical physicochemical constraint: pH-dependent ionization .[1] Without proper acidification of the mobile phase, this compound will exhibit severe peak tailing, irreversible adsorption to silica, and poor recovery. This protocol synthesizes industry-standard techniques to achieve >98% purity, focusing on pKa control and solubility management.[1]

Chemical Profile & Purification Logic

Before initiating purification, one must understand the molecule's behavior in solution.

| Property | Value / Characteristic | Implication for Chromatography |

| Structure | Indole core + Carboxylic acid + Ether tail | Amphiphilic; retains on both NP and RP phases.[1] |

| pKa (Acid) | ~4.4 (Carboxylic acid) | CRITICAL: At neutral pH, it exists as a carboxylate anion ( |

| Solubility | DMSO, MeOH, EtOAc (Good); Water (Poor) | Load in DMSO/MeOH for RP; Load in DCM/MeOH or dry load for NP. |

| Impurities | Unreacted Indole-6-COOH, Inorganic salts | Separation requires distinct selectivity mechanisms.[1] |

The "Acid Modifier" Rule

To purify this free acid effectively, you must suppress ionization.

-

Normal Phase (Silica): Add 1% Acetic Acid (AcOH) to the mobile phase. This protonates the silanols (

) and the analyte ( -

Reverse Phase (C18): Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) . This keeps the molecule neutral, ensuring hydrophobic retention on the C18 chain.

Analytical Method Development (Scouting)

Always validate purity on an analytical scale before committing the bulk batch.

Protocol A: Analytical HPLC (QC Method)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase A: Water + 0.1% Formic Acid[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV @ 254 nm (Indole absorption) and 280 nm.

Pass Criteria: The target peak should be sharp (symmetry factor 0.9–1.1). If the peak splits or fronts, check sample solubility or increase acid modifier concentration.

Bulk Purification Protocols

Workflow Diagram

The following decision tree illustrates the purification lifecycle for this compound.

Figure 1: Purification workflow emphasizing the decision points between Flash and Prep HPLC.

Protocol B: Normal Phase Flash Chromatography (Primary Purification)

Best for: Removing bulk impurities, unreacted starting materials, and baseline tars.

Reagents:

Step-by-Step Procedure:

-

Column Selection: Use a high-performance spherical silica cartridge (e.g., 20–40 µm).

-

Sample Loading (Dry Load):

-

Mobile Phase Preparation:

-

Gradient Profile:

-

Collection: Monitor UV at 254 nm. The product typically elutes as the polarity increases (due to the -COOH and -OMe groups).[1]

Protocol C: Preparative HPLC (High-Purity Polishing)

Best for: Final drug substance generation, removing closely eluting regioisomers.

Reagents:

-

Water (Milli-Q grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

Step-by-Step Procedure:

-

System Setup: Prep-HPLC system with a C18 column (e.g., 19 x 150 mm, 5 µm).

-

Mobile Phase:

-

Sample Preparation:

-

Dissolve the semi-pure solid from Flash chromatography in DMSO (approx. 100 mg/mL).

-

Filter through a 0.45 µm PTFE syringe filter to remove particulates.

-

-

Gradient Strategy:

-

Scouting: Based on analytical retention, if the compound elutes at 50% B on analytical, start the prep gradient at 30% B.

-

Typical Gradient: 20% B to 70% B over 15 minutes.[1]

-

-

Post-Run Processing:

-

Pool pure fractions.

-

Lyophilize (Freeze-dry) rather than rotary evaporate. Rotary evaporation of water/acid mixtures can concentrate the acid, potentially degrading the ether linkage over time or forming oils. Lyophilization yields a fluffy, stable powder.

-

Troubleshooting & Critical Parameters

| Observation | Root Cause | Corrective Action |

| Broad/Tailing Peak (NP) | Silanol interaction; Ionization of -COOH | Ensure 1% Acetic Acid is present in BOTH Solvent A and B. |

| Fronting Peak (RP) | Solubility mismatch or Volume overload | Reduce injection volume; Dilute sample with water/MeCN mix instead of pure DMSO. |

| Compound Precipitates | Low solubility in acidic water | Maintain at least 10% organic solvent throughout the gradient; do not start at 0% B. |

| Split Peaks | Atropisomerism or pH fluctuation | Ensure buffer/acid concentration is sufficient (increase FA to 0.2% if necessary).[1] |

Mechanism of Separation (Graphviz)

Figure 2: Mechanistic interaction of the acid modifier in Normal vs. Reverse phase chromatography.

References

-

General Protocol for Indole Synthesis and Purification: Smith, A. et al. "Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination." Journal of Organic Chemistry, 2008.

-

Mobile Phase Modifiers in Chromatography: Dolan, J.W. "The Role of pH in LC Separations." LCGC North America, 2018.

-

Indole-6-Carboxylic Acid Properties: PubChem Compound Summary. "Indole-6-carboxylic acid."[1]

Application Notes and Protocols for the Use of 1-(2-methoxyethyl)-1H-indole-6-carboxylic Acid in Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid in drug discovery. This compound belongs to a class of indole derivatives with potential therapeutic applications, particularly in the modulation of metabolic pathways. These application notes will delve into its role as a putative inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a critical enzyme in triglyceride synthesis. The protocols detailed herein are designed to enable the robust evaluation of this compound's inhibitory activity, cellular effects, and potential as a lead candidate for the development of novel therapeutics for metabolic diseases such as obesity and type 2 diabetes.

Introduction: The Scientific Rationale for Targeting DGAT1 with Indole-Based Inhibitors

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. A key pathological feature of these conditions is the excessive accumulation of triglycerides in various tissues. Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step of triglyceride synthesis.[1][2][3] Its inhibition presents a promising therapeutic strategy for managing these metabolic diseases.[3] By blocking DGAT1, it is possible to reduce the synthesis and absorption of dietary fats, thereby lowering plasma and tissue triglyceride levels.[1][2]

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[4] The unique electronic and structural features of the indole ring system allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Carboxylic acid-containing molecules have been successfully developed as potent DGAT1 inhibitors.[5] The specific compound, this compound, combines the favorable indole core with a carboxylic acid moiety, essential for interaction with the enzyme's active site, and a 1-(2-methoxyethyl) substituent, which can influence solubility, cell permeability, and metabolic stability. The exploration of such derivatives is driven by the need to identify novel chemical entities with improved efficacy and safety profiles.

While DGAT1 inhibitors have shown promise, some have been associated with gastrointestinal side effects, which are thought to be mechanism-based.[1][2][6] Therefore, a thorough in vitro and in vivo characterization of new chemical entities like this compound is paramount to assess their therapeutic potential and potential liabilities.

Core Concepts and Methodologies

Mechanism of DGAT1 Inhibition

DGAT1 is a microsomal enzyme that esterifies diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form a triglyceride.[7] Competitive inhibitors of DGAT1 typically bind to the active site, preventing the binding of one or both substrates (DAG and fatty acyl-CoA). The indole-6-carboxylic acid moiety of the target compound is hypothesized to mimic the fatty acyl-CoA substrate, with the carboxylate group forming key interactions within the enzyme's binding pocket.

Diagram 1: Proposed Mechanism of DGAT1 Inhibition

Caption: Competitive inhibition of DGAT1 by this compound.

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for the comprehensive evaluation of a potential DGAT1 inhibitor. The workflow should progress from in vitro enzyme assays to cell-based models and finally to in vivo studies.

Diagram 2: Experimental Workflow

Caption: A stepwise workflow for the evaluation of a DGAT1 inhibitor.

Experimental Protocols

Protocol 1: In Vitro DGAT1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT1.

Materials:

-

Recombinant human DGAT1 enzyme

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

[1-14C]Oleoyl-CoA

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA)

-

This compound (test compound)

-

Known DGAT1 inhibitor (positive control, e.g., A-922500)

-

DMSO (vehicle)

-

Scintillation cocktail and vials

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the dose-response curve.

-

Reaction Mixture Preparation: In a microplate, prepare the reaction mixture containing the assay buffer, recombinant DGAT1 enzyme, and DAG.

-

Inhibitor Addition: Add the test compound or vehicle (DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]Oleoyl-CoA to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water mixture).

-

Extraction of Lipids: Extract the radiolabeled triglycerides into the organic phase.

-

Quantification: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

| Parameter | Typical Value |

| Enzyme Concentration | 1-5 µg/mL |

| DAG Concentration | 100 µM |

| Oleoyl-CoA Concentration | 10 µM |

| Incubation Time | 30 minutes |

| Incubation Temperature | 37°C |

Protocol 2: Cell-Based Triglyceride Synthesis Assay

Objective: To assess the ability of this compound to inhibit triglyceride synthesis in a cellular context.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Oleic acid complexed to BSA

-

This compound (test compound)

-

Known DGAT1 inhibitor (positive control)

-

DMSO (vehicle)

-

Triglyceride quantification kit

-

Cell lysis buffer

Procedure:

-

Cell Culture: Culture HepG2 cells to confluency in a multi-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle in serum-free medium for a specified pre-incubation period (e.g., 1-2 hours).

-

Lipid Loading: Add oleic acid complexed to BSA to the medium to induce triglyceride synthesis.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for triglyceride accumulation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable cell lysis buffer.

-

Triglyceride Quantification: Measure the intracellular triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the triglyceride levels to the total protein concentration in each well. Calculate the percentage of inhibition of triglyceride synthesis for each compound concentration relative to the vehicle-treated, oleic acid-loaded cells. Determine the EC50 value.

| Parameter | Typical Value |

| Cell Line | HepG2 |

| Oleic Acid Concentration | 0.5-1 mM |

| Compound Incubation Time | 24 hours |

| Readout | Intracellular Triglycerides |

Anticipated Results and Interpretation

Successful inhibition by this compound should result in a dose-dependent decrease in both the in vitro enzymatic activity of DGAT1 and the intracellular accumulation of triglycerides in cell-based assays.

| Compound | DGAT1 IC50 (nM) | Cellular TG Synthesis EC50 (nM) |

| This compound | To be determined | To be determined |

| A-922500 (Reference) | 9 (human) | Variable depending on cell type |

A potent inhibitor is expected to exhibit low nanomolar IC50 and EC50 values. A significant discrepancy between the enzymatic and cellular potencies may indicate issues with cell permeability, metabolic instability, or off-target effects.

Future Directions and Advanced Protocols

Following the successful in vitro and cellular characterization, further studies should focus on the compound's pharmacokinetic properties and in vivo efficacy.

In Vivo Oral Lipid Tolerance Test (OLTT)

The OLTT is a standard preclinical model to assess the acute effects of a DGAT1 inhibitor on postprandial lipemia. In this model, rodents are orally administered the test compound prior to a lipid challenge (e.g., corn oil). Blood samples are then collected at various time points to measure plasma triglyceride levels. An effective DGAT1 inhibitor will significantly blunt the postprandial rise in plasma triglycerides.

Conclusion

This compound represents a promising scaffold for the development of novel DGAT1 inhibitors. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, from initial enzymatic characterization to cellular efficacy studies. A systematic application of these methodologies will be crucial in determining the therapeutic potential of this compound and guiding future lead optimization efforts in the pursuit of effective treatments for metabolic diseases.

References

-

Denison, H., et al. (2014). Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial. Diabetes, Obesity and Metabolism, 16(4), 334-343. [Link]

-

Taylor, M., et al. (2013). Current Status of the Research and Development of Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibitors. Journal of Medicinal Chemistry, 56(24), 9833-9856. [Link]

-

Taylor, M., & Ruderman, J. (2013). Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors. PubMed, 23919406. [Link]

-

BioWorld. (2011). New diacylglycerol O-acyltransferase 1 inhibitors show potential to treat obesity and/or diabetes. [Link]

-

Lee, K., et al. (2015). Discovery of a Novel Series of Indolyl Hydrazide Derivatives as Diacylglycerol Acyltransferase-1 Inhibitors. Bulletin of the Korean Chemical Society, 36(8), 2015-2018. [Link]

-

ResearchGate. (n.d.). Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors. [Link]

-

Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work?. [Link]

-

Cheng, D., et al. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14(1), 3097. [Link]

-

Harris, S. F., et al. (2012). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 22(2), 1109-1114. [Link]

-

Semantic Scholar. (n.d.). In silico design of diacylglycerol acyltransferase-1 (DGAT1) inhibitors based on SMILES descriptors using Monte-Carlo method. [Link]

-

Rao, P. N., et al. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 442-450. [Link]

-

de Souza, M. V. N., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(15), 11456-11477. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current status of the research and development of diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. jbarbiomed.com [jbarbiomed.com]

- 5. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DGAT Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

experimental procedure for N-alkylation of indole-6-carboxylic acid

Executive Summary

The N-alkylation of indole-6-carboxylic acid is a pivotal transformation in the synthesis of bioactive small molecules, particularly for targets involving G-protein coupled receptors (GPCRs) and kinase inhibitors (e.g., KRAS G12C inhibitors). While the indole core is ubiquitous, the presence of the electron-withdrawing carboxylic acid moiety at the C6 position introduces specific electronic and solubility challenges that differentiate this substrate from simple indoles.

This guide provides a definitive, evidence-based workflow for the regioselective N-alkylation of indole-6-carboxylic acid. We prioritize a "Protect-Alkylate-Hydrolyze" strategy as the Gold Standard for purity and reproducibility, while providing a Direct Alkylation protocol for high-throughput screening contexts.

Strategic Analysis & Mechanistic Grounding

The Electronic Landscape

Successful alkylation requires understanding the competing nucleophilic sites: the indole nitrogen (N1), the C3 carbon, and the carboxylate oxygen.

-

Acidity (pKa): The pKa of the indole N-H is typically ~21 (in DMSO). However, the electron-withdrawing carboxyl group at C6 stabilizes the conjugate base via induction and resonance, lowering the pKa to approximately 15–16. This increased acidity allows for the use of weaker bases (e.g., Cs₂CO₃) compared to unsubstituted indole.

-

Regioselectivity (N1 vs. C3): In electron-rich indoles, C3-alkylation is a common side reaction.[1] However, the C6-EWG (Electron Withdrawing Group) deactivates the indole ring, significantly reducing electron density at C3. This electronic bias heavily favors N-alkylation , making N1 selectivity easier to achieve than in skatole or indole itself [1].

-

The Dianion Problem: Attempting to alkylate the free acid directly requires generating a dianion (carboxylate COO⁻ and indole N⁻). This often leads to solubility issues in standard aprotic solvents and competitive O-alkylation (ester formation), yielding mixtures of N-alkyl acid, N-alkyl ester, and O-alkyl ester.

Strategic Decision Matrix

To maximize yield and simplify purification, we recommend converting the acid to the methyl ester prior to alkylation. This masks the competing O-nucleophile and improves solubility in DMF/THF.

Figure 1: Decision tree for selecting the optimal alkylation strategy based on downstream requirements.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Route (Via Methyl Ester)

Recommended for medicinal chemistry scale-up (100 mg – 50 g).

Prerequisite: Ensure starting material is Methyl indole-6-carboxylate .[2][3] If starting from the acid, reflux in MeOH with catalytic H₂SO₄ for 4 hours, concentrate, and crystallize.

Materials:

-

Substrate: Methyl indole-6-carboxylate (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2–1.5 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.1 M concentration]

-

Quench: Saturated NH₄Cl solution

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C using an ice bath.

-

Solvation: Dissolve Methyl indole-6-carboxylate (1.0 equiv) in anhydrous DMF.

-

Note: DMF is critical for solvating the alkali metal cation, creating a "naked" indole anion for maximum nucleophilicity [2].

-

-

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirring solution at 0 °C.

-

Observation: Evolution of H₂ gas will occur. The solution typically turns yellow/orange, indicating anion formation.

-

Timing: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Re-cool to 0 °C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.2 equiv) dropwise.[4]

-

Tip: For volatile electrophiles like MeI, use a slight excess (1.5 eq).

-

-

Reaction: Allow to warm to RT and stir.

-

Monitoring: Check by TLC or LC-MS after 1 hour. Conversion is usually complete within 1–3 hours.

-

-

Work-up:

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Data Validation (Typical Results):

| Electrophile | Base/Solvent | Temp | Yield | Selectivity (N1:C3) |

|---|---|---|---|---|

| Methyl Iodide | NaH / DMF | 0°C -> RT | 92% | >99:1 |

| Benzyl Bromide | NaH / DMF | RT | 88% | >99:1 |

| Isopropyl Iodide | Cs₂CO₃ / DMF | 60°C | 75% | 95:5 |

Protocol B: The "Mild/Green" Route (Carbonate Base)

Recommended for electrophiles sensitive to strong bases or for parallel synthesis.

Concept: Utilizing the enhanced acidity of the C6-EWG indole (pKa ~16), weaker bases like Cesium Carbonate can effect deprotonation without the safety hazards of NaH [3].

Procedure:

-

Combine Methyl indole-6-carboxylate (1.0 eq), Cs₂CO₃ (2.0 eq) , and Alkyl Halide (1.5 eq) in Acetonitrile (MeCN) or DMF.

-

Heat to 60–80 °C in a sealed vial.

-

Stir for 4–16 hours.

-

Filter off solids, concentrate, and purify.[5][6]

-

Note: Reaction rates are slower than Protocol A but often yield cleaner profiles for complex electrophiles.

-

Protocol C: Hydrolysis (Returning to the Acid)

To obtain N-alkyl-indole-6-carboxylic acid.

-

Dissolve the N-alkyl ester in THF/MeOH/Water (3:1:1) .

-

Add LiOH·H₂O (3.0 equiv) .

-

Stir at RT (or 50 °C if sluggish) for 2–4 hours.

-

Acidify to pH 3–4 with 1N HCl. The product often precipitates as a white solid. Filter and dry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous.[4] Increase deprotonation time. Switch from K₂CO₃ to NaH. |

| C3-Alkylation | High temperature or highly reactive electrophile.[1][4] | Keep reaction at 0°C during addition. Ensure EWG is present (do not reduce ester before alkylation). |

| O-Alkylation | Using free acid substrate. | Switch to Protocol A (Ester route). If using acid, use 2.5 eq Base and 1.1 eq Electrophile to favor N-alkylation over ester formation. |

| Emulsion in Workup | DMF presence. | Wash organic layer thoroughly with water or 5% LiCl solution to remove DMF. |

Visualizing the Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical deprotonation step facilitated by the electron-withdrawing group.

Figure 2: Mechanistic pathway for the base-mediated N-alkylation of electron-deficient indoles.

References

- Regioselectivity in Indole Alkylation: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.

-

Solvent Effects in Alkylation : Journal of Organic Chemistry, "Effect of Solvent and Cation on the Alkylation of Indoles."

-

Carbonate Bases for Indoles : Tetrahedron Letters, "Cesium carbonate mediated N-alkylation of indoles."

-

Synthesis of N-Methyl-indole-6-carboxylic acid derivatives : ChemicalBook Protocols.

-

General Procedure for N-Alkylation : Organic Syntheses, Coll. Vol. 6, p. 104.[7]

Disclaimer: All experimental procedures involve hazardous chemicals. Consult local safety regulations and MSDS before proceeding.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Throughput Calcium Flux Assay for Characterizing 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid as an LPA1 Receptor Antagonist

Abstract & Introduction

The Strategic Value of the Indole-6-Carboxylic Acid Scaffold

In the landscape of anti-fibrotic drug discovery, the indole-6-carboxylic acid moiety serves as a "privileged structure," acting as a bioisostere for the phosphate headgroup of Lysophosphatidic Acid (LPA). This application note details the development of a cell-based functional assay to evaluate 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid (and its derivatives) as an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1/EDG2) .

LPA1 signaling is a primary driver of neuropathic pain and pulmonary fibrosis (IPF). While the specific molecule This compound acts as a core scaffold, its 2-methoxyethyl tail provides critical solubility and lipophilicity profiles often lacking in bare indole precursors. This protocol validates its pharmacological activity using a kinetic calcium mobilization assay , the industry standard for

Mechanistic Principle

The LPA1 receptor couples promiscuously to

-

Agonist Binding: LPA binds LPAR1.

-

Signal Transduction:

activation stimulates Phospholipase C -

Second Messenger: Hydrolysis of

generates -

Readout:

triggers rapid calcium release from the Endoplasmic Reticulum (ER), quantified via a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Calcium 6).

Pathway Visualization

Figure 1: Signal transduction pathway for the LPA1 Calcium Flux Assay. The indole scaffold acts as a competitive antagonist, preventing Gq activation.

Experimental Design Strategy

Cell Line Selection

-

Primary Model: CHO-K1 or HEK293 cells stably overexpressing human LPA1 (hLPA1).

-

Why: Native expression in standard lines is often too low for a robust Z' factor. CHO-K1 is preferred for its lower background of endogenous purinergic receptors compared to HEK293.

Compound Management: The "Methoxyethyl" Advantage

The 2-methoxyethyl group on the indole nitrogen significantly improves solubility in DMSO and aqueous buffers compared to unsubstituted indoles.

-

Stock Preparation: Dissolve this compound to 10 mM in 100% DMSO .

-

Stability: The carboxylic acid moiety is pH-sensitive. Ensure assay buffer is buffered (HEPES) to pH 7.4 to maintain the deprotonated (active) state.

Controls

| Control Type | Reagent | Concentration | Purpose |

| Agonist (EC80) | 18:1 LPA (Oleoyl-LPA) | ~100-300 nM | Stimulates sub-maximal signal to allow inhibition detection. |

| Pos. Control Antagonist | Ki16425 or AM966 | 10 µM (Max) | Validates assay sensitivity to LPA1 blockade. |

| Vehicle Control | DMSO | 0.5% (Final) | Normalizes baseline fluorescence. |

| Negative Control | Naïve CHO-K1 | N/A | Confirms signal is LPA1-dependent. |

Detailed Protocol: Kinetic Calcium Mobilization

Materials

-

Test Compound: this compound.

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Exclude BSA if possible, or use Fatty-Acid Free BSA <0.1% as LPA binds albumin avidly).

-

Dye: Calcium-6 (Molecular Devices) or Fluo-4 AM (Thermo Fisher).

-

Blocker: Probenecid (2.5 mM) – Critical to prevent dye extrusion by anion transporters.

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

-

Harvest CHO-hLPA1 cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Resuspend in growth medium at

cells/mL. -

Plate 20 µL/well into a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

-

Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading (Day 0)

-

Prepare 2X Dye Loading Solution : Dissolve dye in Assay Buffer + 5 mM Probenecid.

-

Remove culture media (or add equal volume if using "no-wash" kit).

-

Add 20 µL of 2X Dye Solution to cells.

-

Incubate: 60 min at 37°C , followed by 15 min at RT (to equilibrate signal).

Step 3: Antagonist Pre-Incubation (The Test)

-

Prepare 5X compound plate of this compound in Assay Buffer (max 2.5% DMSO).

-

Transfer 10 µL of 5X compound to the cell plate.

-

Final Volume: 50 µL. Final DMSO: 0.5%.

-

Incubate for 30 minutes at RT. Note: This allows the indole scaffold to reach equilibrium with the receptor before the agonist challenge.

Step 4: Agonist Challenge & Read (FLIPR/FDSS)

-

Prepare 6X LPA (Agonist) plate at EC80 concentration (determined previously).

-

Place cell plate and agonist plate into the kinetic reader (e.g., FLIPR Tetra).

-

Baseline Read: Measure fluorescence for 10 seconds.

-

Injection: Inject 10 µL of Agonist.

-

Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the high-throughput calcium flux assay.

Data Analysis & Validation

Calculation of Activity

Data is expressed as Relative Fluorescence Units (RFU) .

-

Calculate Max-Min (Peak RFU minus Baseline RFU) for each well.

-

Normalize to % Inhibition :

-

High Control: Agonist + Vehicle (DMSO).

-

Low Control: Buffer + Vehicle (No Agonist).

-

Expected Results for this compound

Based on SAR data for indole-6-carboxylic acids [1, 2]:

-

Potency: As a core scaffold, this molecule typically exhibits moderate potency (IC50 range: 1–10 µM).

-

Role: It serves as a starting point.[1] High-affinity antagonists (IC50 < 100 nM) usually require substitution at the C3 position (e.g., with a benzyl or isoxazole group) to engage the hydrophobic pocket of LPA1.

-

Solubility Check: If the signal drops below the Low Control (negative fluorescence), check for compound precipitation or fluorescence quenching (common with high-concentration indoles).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal Window | LPA degradation | Prepare LPA fresh; use Fatty-Acid Free BSA carriers. |

| High Variability | Uneven dye loading | Ensure Probenecid is fresh; wash cells if background is high. |

| Compound Precipitation | Hydrophobicity | The 2-methoxyethyl group aids solubility, but do not exceed 30 µM in assay buffer. |

References

-

Discovery of Indole-Based LPA1 Antagonists

- Title: Discovery of BMS-986020: A High-Affinity, Selective, and Orally Bioavailable Lysophosphatidic Acid Receptor 1 (LPA1)

- Source: Journal of Medicinal Chemistry (2017).

-

URL:[Link]

-

LPA1 Receptor Signaling & Assays

-

Assay Guidance Manual (NCBI)

- Title: Measurement of Intracellular Calcium Signaling for GPCR Drug Discovery.

- Source: NCBI Bookshelf.

-

URL:[Link]

-

Indole Scaffold Utility

Sources

- 1. 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester (36791-31-8) for sale [vulcanchem.com]

- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid

Introduction

1-(2-methoxyethyl)-1H-indole-6-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its indole core, substituted at the nitrogen with a methoxyethyl group and at the 6-position with a carboxylic acid, provides a versatile scaffold for drug discovery and development. This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be scalable, with a focus on yield, purity, and operational safety.

The synthesis is approached as a multi-step process, beginning with commercially available or readily synthesized indole-6-carboxylic acid. The strategic decision to protect the carboxylic acid functionality as a methyl ester prior to N-alkylation is a cornerstone of this protocol. This approach is favored to prevent potential side reactions of the carboxylic acid group under the basic conditions required for the N-alkylation step and to enhance the solubility of the intermediate in organic solvents, thereby improving reaction homogeneity and scalability.

Overall Synthetic Strategy

The large-scale production of this compound is most efficiently achieved through a three-step sequence:

-

Esterification: Protection of the carboxylic acid group of a suitable starting material, such as 4-amino-3-methylbenzoic acid, followed by cyclization to form methyl 1H-indole-6-carboxylate. Alternatively, commercially available indole-6-carboxylic acid can be esterified.

-

N-Alkylation: Selective alkylation of the indole nitrogen of methyl 1H-indole-6-carboxylate with 2-bromoethyl methyl ether in the presence of a strong base.

-

Hydrolysis: Saponification of the methyl ester of the N-alkylated intermediate to yield the final product, this compound.

This strategic pathway is visualized in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 1H-indole-6-carboxylate (Intermediate 1)

While methyl 1H-indole-6-carboxylate is commercially available, this section details its synthesis from indole-6-carboxylic acid for instances where a custom synthesis is required or for cost-effectiveness at scale.

Protocol 1: Esterification of Indole-6-carboxylic Acid

This protocol employs thionyl chloride in methanol, a classic and efficient method for the esterification of carboxylic acids.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| Indole-6-carboxylic acid | 1670-82-2 | 161.16 g/mol | 1.0 |

| Methanol (anhydrous) | 67-56-1 | 32.04 g/mol | Solvent |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.2 |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | Solvent |

Procedure:

-

Reaction Setup: In a suitably sized, oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, suspend indole-6-carboxylic acid (1.0 eq.) in anhydrous methanol (10 mL per gram of carboxylic acid).

-

Cooling: Cool the suspension to 0 °C in an ice-water bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq.) dropwise to the stirred suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and thionyl chloride.

-

Neutralization: Carefully dilute the residue with ethyl acetate and slowly pour it into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid. Continue the addition until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system such as ethyl acetate/hexanes to afford pure methyl 1H-indole-6-carboxylate as a solid.

Expected Yield: 85-95%

Part 2: Synthesis of Methyl 1-(2-methoxyethyl)-1H-indole-6-carboxylate (Intermediate 2)

This step involves the critical N-alkylation of the indole ring. The use of a strong base like sodium hydride is essential to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion. This significantly favors N-alkylation over the competing C3-alkylation.[1]

Protocol 2: N-Alkylation of Methyl 1H-indole-6-carboxylate

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| Methyl 1H-indole-6-carboxylate | 50820-65-0 | 175.18 g/mol | 1.0 |

| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 g/mol | 1.2 |

| 2-Bromoethyl methyl ether | 6482-24-2 | 138.99 g/mol | 1.3 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | Solvent |

| Hexanes | 110-54-3 | 86.18 g/mol | For washing NaH |

| Saturated ammonium chloride (NH₄Cl) solution | - | - | As needed |

| Ethyl acetate | 141-78-6 | 88.11 g/mol | Solvent |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed |

Safety Precautions:

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas.[2][3][4] Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves.[2]

-

2-Bromoethyl methyl ether: A flammable liquid and vapor.[5][6] It is an irritant and should be handled in a well-ventilated fume hood.[6]

Procedure:

-

Preparation of Sodium Hydride: In a dry, inert atmosphere-flushed, three-necked flask equipped with a magnetic stirrer, weigh the required amount of sodium hydride (60% dispersion in mineral oil, 1.2 eq.). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL per gram of dispersion) to remove the mineral oil. Carefully decant the hexanes after each wash.

-

Reaction Setup: Add anhydrous DMF (15 mL per gram of methyl 1H-indole-6-carboxylate) to the washed sodium hydride. Cool the suspension to 0 °C in an ice-water bath.

-

Formation of Indolate Anion: Dissolve methyl 1H-indole-6-carboxylate (1.0 eq.) in anhydrous DMF and add it dropwise to the stirred sodium hydride suspension over 30-60 minutes, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete. Hydrogen gas will be evolved during this step.

-

N-Alkylation: Add 2-bromoethyl methyl ether (1.3 eq.) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).

-

Washing and Drying: Combine the organic extracts and wash with water and brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure methyl 1-(2-methoxyethyl)-1H-indole-6-carboxylate.

Expected Yield: 70-85%

Part 3: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the methyl ester to the carboxylic acid. A mild base such as lithium hydroxide is used to minimize potential side reactions.[7]

Protocol 3: Hydrolysis of Methyl 1-(2-methoxyethyl)-1H-indole-6-carboxylate

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| Methyl 1-(2-methoxyethyl)-1H-indole-6-carboxylate | - | 233.26 g/mol | 1.0 |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 g/mol | 3.0 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |

| Methanol | 67-56-1 | 32.04 g/mol | Solvent |

| Water | 7732-18-5 | 18.02 g/mol | Solvent |

| Hydrochloric acid (HCl), 1 M | - | - | As needed |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 1-(2-methoxyethyl)-1H-indole-6-carboxylate (1.0 eq.) in a mixture of THF, methanol, and water (e.g., a 3:3:1 ratio).

-

Addition of Base: Add lithium hydroxide monohydrate (3.0 eq.) to the solution.

-

Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.

-